2-Bromo-7-methylthieno[2,3-c]pyridine 2-Bromo-7-methylthieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 120010-03-9
VCID: VC0038460
InChI: InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3
SMILES: CC1=NC=CC2=C1SC(=C2)Br
Molecular Formula: C8H6BrNS
Molecular Weight: 228.107

2-Bromo-7-methylthieno[2,3-c]pyridine

CAS No.: 120010-03-9

Cat. No.: VC0038460

Molecular Formula: C8H6BrNS

Molecular Weight: 228.107

* For research use only. Not for human or veterinary use.

2-Bromo-7-methylthieno[2,3-c]pyridine - 120010-03-9

Specification

CAS No. 120010-03-9
Molecular Formula C8H6BrNS
Molecular Weight 228.107
IUPAC Name 2-bromo-7-methylthieno[2,3-c]pyridine
Standard InChI InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3
Standard InChI Key WBMOLPNAAKAIJC-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1SC(=C2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Bromo-7-methylthieno[2,3-c]pyridine belongs to the thienopyridine class of heterocyclic compounds. Its structure consists of a thiophene ring fused with a pyridine ring, creating a bicyclic system with the fusion occurring at the 2,3-position of the pyridine relative to the thiophene ring (indicated by the [2,3-c] notation). The compound features a bromine atom at the 2-position of the thiophene ring and a methyl group at the 7-position of the pyridine ring, offering a versatile scaffold for various chemical transformations.

The basic molecular architecture follows the standard heterocyclic nomenclature, with the thieno[2,3-c]pyridine core representing a key structural motif found in numerous bioactive compounds and pharmaceutical intermediates. This structural arrangement provides specific electronic properties that influence its reactivity patterns and potential applications.

PropertyValue
CAS Number120010-03-9
Molecular FormulaC₈H₆BrNS
Molecular Weight228.107 g/mol
IUPAC Name2-bromo-7-methylthieno[2,3-c]pyridine
Standard InChIInChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3

The bromine substituent at the 2-position makes this compound particularly useful as a synthetic intermediate, as it provides a reactive site for various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The methyl group at the 7-position can influence the electron distribution across the ring system, potentially affecting reactivity and binding interactions in biological systems.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 2-Bromo-7-methylthieno[2,3-c]pyridine typically involves the bromination of the parent compound, 7-methylthieno[2,3-c]pyridine. This selective bromination is commonly accomplished using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN). The reaction is generally performed in solvents like carbon tetrachloride under reflux conditions for several hours.

The detailed synthetic procedure generally follows this sequence:

  • Preparation of the parent 7-methylthieno[2,3-c]pyridine scaffold

  • Selective bromination at the 2-position using NBS/AIBN

  • Purification via silica gel column chromatography to isolate the target compound

The regioselectivity of the bromination reaction is governed by the electronic properties of the thiophene ring, with the 2-position being more reactive toward electrophilic substitution compared to other positions in the fused ring system.

Purification Techniques

After synthesis, 2-Bromo-7-methylthieno[2,3-c]pyridine typically requires purification to remove reaction byproducts and unreacted starting materials. Standard purification techniques include:

  • Silica gel column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvent combinations

  • Preparative high-performance liquid chromatography (HPLC) for higher purity requirements

The choice of purification method depends on the scale of the synthesis, the nature of the impurities present, and the required purity of the final product for its intended application.

Comparison with Related Compounds

Comparison with Other Thienopyridines

2-Bromo-7-methylthieno[2,3-c]pyridine shares structural similarities with several related compounds, including 2-Ethyl-7-methylthieno[2,3-c]pyridine (CAS: 120010-04-0). The comparison between these compounds highlights the influence of different substituents on the properties and potential applications of thienopyridine derivatives.

Table 2: Comparison of 2-Bromo-7-methylthieno[2,3-c]pyridine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
2-Bromo-7-methylthieno[2,3-c]pyridine120010-03-9C₈H₆BrNS228.107Bromine at 2-position
2-Ethyl-7-methylthieno[2,3-c]pyridine120010-04-0C₁₀H₁₁NS177.266Ethyl at 2-position

The replacement of the bromine atom with an ethyl group changes the compound's reactivity profile and physicochemical properties. While the brominated derivative serves primarily as a versatile synthetic intermediate, the ethyl-substituted analog may exhibit different biological activities and is less suitable for further functionalization through cross-coupling reactions .

Comparison with Other Heterocyclic Systems

Comparing 2-Bromo-7-methylthieno[2,3-c]pyridine with other related heterocyclic systems provides insights into the influence of the heterocyclic core on properties and applications. For instance, 7-Bromo-2-methylfurano[2,3-c]pyridine (CAS: 86751704) represents a furano analog, where the sulfur atom in the thiophene ring is replaced by an oxygen atom .

Such structural changes can significantly affect:

  • Electronic properties and charge distribution

  • Hydrogen bonding capabilities

  • Metabolic stability

  • Binding affinity to biological targets

  • Synthetic accessibility and reactivity patterns

Future Research Directions

Synthetic Methodology Development

Future research on 2-Bromo-7-methylthieno[2,3-c]pyridine could focus on developing more efficient and sustainable synthetic methodologies. Potential areas of investigation include:

  • Catalyst-free or green chemistry approaches to its synthesis

  • One-pot multi-component reactions for direct access to functionalized derivatives

  • Electrochemical methods for selective bromination

  • Flow chemistry approaches for scalable production

  • Photocatalytic functionalization of the thieno[2,3-c]pyridine core

These advancements would contribute to more efficient access to this valuable synthetic intermediate and its derivatives.

Materials Science Applications

Future research could also explore the potential of 2-Bromo-7-methylthieno[2,3-c]pyridine and its derivatives in materials science applications, including:

  • Development of organic semiconductors or conducting materials

  • Exploration of photophysical properties for potential application in organic light-emitting diodes

  • Investigation of coordination chemistry with various metals for catalytic applications

  • Development of stimuli-responsive materials based on the thieno[2,3-c]pyridine scaffold

These directions would diversify the applications of 2-Bromo-7-methylthieno[2,3-c]pyridine beyond its current use as a synthetic intermediate.

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